4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
Description
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group, an ethoxy group, and two methyl groups
Properties
IUPAC Name |
(4-chlorophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c1-4-20-15-9-12(3)16(10-11(15)2)22(18,19)21-14-7-5-13(17)6-8-14/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKEFHSJJDOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-ethoxy-2,5-dimethylbenzene followed by the introduction of the 4-chlorophenyl group. The reaction conditions often require the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the sulfonate group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonate derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into target molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to modify biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or modulation of their activity. The compound can also participate in covalent bonding with nucleophilic residues, further affecting the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
- 4-Chlorophenyl 4-ethoxy-3,5-dimethylbenzene-1-sulfonate
- 4-Bromophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
Uniqueness
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is unique due to the specific combination of substituents on the benzene ring. The presence of both the 4-chlorophenyl and ethoxy groups, along with the two methyl groups, imparts distinct chemical properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
